11-Hydroxypregnane-3,20-dione
Description
11-Hydroxypregnane-3,20-dione (IUPAC name: 11α-Hydroxypregn-4-ene-3,20-dione; CAS 80-75-1) is a pregnane steroid derivative characterized by a hydroxyl group at the C11 position, a saturated pregnane backbone (5β configuration), and ketone groups at C3 and C20. Its molecular formula is C₂₁H₃₀O₃, with a molecular weight of 330.46 g/mol . This compound is structurally related to progesterone but distinguished by the 11α-hydroxyl substitution, which significantly alters its biological activity and metabolic stability.
Properties
CAS No. |
15137-31-2 |
|---|---|
Molecular Formula |
C21H32O3 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13,15-19,24H,4-11H2,1-3H3/t13?,15-,16+,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
XHCCPSKYYJBSAA-ZWOKMBQGSA-N |
SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Synonyms |
11-beta-hydroxy-20-alpha-dihydroprogesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Progesterone (Pregn-4-ene-3,20-dione)
- Key Differences : Progesterone lacks the 11-hydroxyl group and retains a Δ⁴-3-keto structure.
- Biological Relevance : Progesterone is a primary progestogen involved in menstrual cycle regulation and pregnancy. The absence of the 11α-hydroxyl group enhances its binding affinity to progesterone receptors compared to 11α-hydroxylated derivatives .
- Molecular Weight : 314.46 g/mol.
Desoxycorticosterone (21-Hydroxypregn-4-ene-3,20-dione)
- Key Differences : Features a hydroxyl group at C21 instead of C11.
- Biological Relevance : A mineralocorticoid precursor regulating electrolyte balance. The C21 hydroxylation is critical for aldosterone synthesis, while the C11 hydroxylation in 11-hydroxypregnane-3,20-dione may confer glucocorticoid-like properties .
- Molecular Weight : 330.46 g/mol.
Cortisol (11β,17α,21-Trihydroxy-pregn-4-ene-3,20-dione)
- Key Differences : Contains hydroxyl groups at C11 (β-configuration), C17, and C21, with a Δ⁴-3-keto structure.
- Biological Relevance: A glucocorticoid with anti-inflammatory and immunosuppressive effects. The 11β-hydroxyl group is essential for glucocorticoid receptor activation, whereas the 11α-isomer in 11-hydroxypregnane-3,20-dione exhibits weaker receptor binding .
- Molecular Weight : 362.47 g/mol.
Prednisolone (11β,17α,21-Trihydroxy-pregna-1,4-diene-3,20-dione)
- Key Differences : Contains a Δ¹⁴-diene structure and additional hydroxyl groups at C11 (β), C17, and C21.
- Biological Relevance : A synthetic glucocorticoid with enhanced anti-inflammatory potency due to the 1,4-diene modification and 11β-hydroxylation .
- Molecular Weight : 360.44 g/mol.
5α-Dihydroprogesterone (5α-Pregnane-3,20-dione)
- Key Differences : Fully saturated pregnane backbone (5α configuration) without hydroxyl groups.
- Biological Relevance : A progesterone metabolite with reduced receptor affinity, highlighting the importance of the Δ⁴ double bond in hormonal activity .
- Molecular Weight : 316.48 g/mol.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| 11-Hydroxypregnane-3,20-dione | 330.46 | 183–185 | Low | 11α-OH, 3,20-dione |
| Progesterone | 314.46 | 121–131 | Insoluble | Δ⁴-3-keto |
| Desoxycorticosterone | 330.46 | 141–143 | Low | 21-OH, Δ⁴-3-keto |
| Cortisol | 362.47 | 220–224 | Moderate | 11β-OH, 17α-OH, 21-OH, Δ⁴-3-keto |
| Prednisolone | 360.44 | 235–237 | Low | 11β-OH, 17α-OH, 21-OH, Δ¹⁴-diene |
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